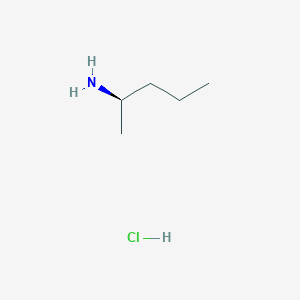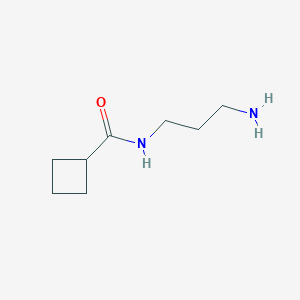
2-(2-amino-4-chlorophenoxy)-N-methylacetamide
Vue d'ensemble
Description
2-(2-Amino-4-chlorophenoxy)-N-methylacetamide, or 2-A4C-NMA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of the amino acid phenylalanine and has been studied for its potential to act as an enzyme inhibitor and a neurotransmitter modulator.
Applications De Recherche Scientifique
Herbicide Analysis and Environmental Impact
Chlorophenoxy acids, including compounds similar to 2-(2-amino-4-chlorophenoxy)-N-methylacetamide, are primarily used as selective herbicides in agriculture. Research has focused on developing methods to detect these compounds in environmental samples, such as ground and drinking water. For example, a study by Wintersteiger et al. (1999) developed a highly selective and sensitive method using high-performance liquid chromatography combined with electrochemical detection to quantify chlorophenoxy acid herbicides (Wintersteiger, Goger, & Krautgartner, 1999).
Pharmacological Evaluation and Molecular Docking
In the field of pharmacology, N-substituted derivatives of compounds structurally similar to 2-(2-amino-4-chlorophenoxy)-N-methylacetamide have been synthesized and evaluated for their antibacterial potential. Siddiqui et al. (2014) synthesized various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and found them to be potent anti-bacterial agents (Siddiqui et al., 2014).
Ecological and Health Impact Studies
Research has also been conducted on the ecological and health impacts of chlorophenoxy herbicides. For example, Schreinemachers (2003) investigated the association between chlorophenoxy herbicide exposure and adverse birth outcomes in agricultural regions (Schreinemachers, 2003). Additionally, von Stackelberg (2013) conducted a systematic review on carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds (von Stackelberg, 2013).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives of chlorophenoxy compounds have been a significant area of study. Olszewska et al. (2009) reported on the powder diffraction data of several derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Environmental Treatment and Remediation
Studies have also been conducted on the degradation and treatment of chlorophenoxy herbicides in the environment. Brillas et al. (2003) researched the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides, including methods like peroxi-coagulation, which proved effective in acidic aqueous medium (Brillas, Boye, Baños, Calpe, & Garrido, 2003).
Propriétés
IUPAC Name |
2-(2-amino-4-chlorophenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12-9(13)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMWNCZFBYMBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-4-chlorophenoxy)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)
![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)
![3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B3072745.png)





![(2S)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B3072801.png)

